Solubility profile of 2-Fluoro-6-trifluoromethyl-pyrazine in organic solvents
Solubility profile of 2-Fluoro-6-trifluoromethyl-pyrazine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-6-(trifluoromethyl)pyrazine
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-fluoro-6-(trifluoromethyl)pyrazine (CAS No. 1206524-47-1), a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes information from structurally similar compounds, established chemical principles, and theoretical analysis to predict its solubility in a range of common organic solvents. We present a detailed experimental protocol for determining thermodynamic solubility via the industry-standard shake-flask method, alongside an exploration of the key physicochemical properties and intermolecular forces that govern the dissolution process. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this compound for formulation, synthesis, and process development.
Introduction: The Significance of Substituted Pyrazines
2-Fluoro-6-(trifluoromethyl)pyrazine belongs to the class of pyrazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding. The incorporation of fluorine and trifluoromethyl (CF3) groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 2-fluoro-6-(trifluoromethyl)pyrazine valuable building blocks.[2]
Understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug development. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and is a critical determinant of a drug's bioavailability. This guide provides a foundational understanding of the expected solubility behavior of 2-fluoro-6-(trifluoromethyl)pyrazine to inform these critical development decisions.
Physicochemical Properties and Molecular Structure Analysis
While extensive experimental data for 2-fluoro-6-(trifluoromethyl)pyrazine is not widely published, we can characterize the molecule based on its structure and data from analogous compounds.
Molecular Structure: The molecule consists of a central pyrazine ring, which is planar and aromatic.[3] This ring is substituted with a highly electronegative fluorine atom and a bulky, strongly electron-withdrawing trifluoromethyl group.
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Polarity: The two nitrogen atoms in the pyrazine ring create a dipole moment, rendering the core of the molecule polar. The F and CF3 substituents are powerful electron-withdrawing groups, which further polarize the molecule.
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Hydrogen Bonding: The lone pairs of electrons on the two nitrogen atoms can act as hydrogen bond acceptors. The molecule does not have any hydrogen bond donors.
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Lipophilicity: The trifluoromethyl group is known to be highly lipophilic, which is expected to enhance solubility in nonpolar organic solvents.
Table 1: Key Physicochemical Properties of 2-Fluoro-6-(trifluoromethyl)pyrazine and a Structural Analog
| Property | 2-Fluoro-6-(trifluoromethyl)pyrazine | 2-Fluoro-6-(trifluoromethyl)pyridine (Analog) | Rationale / Source |
|---|---|---|---|
| CAS Number | 1206524-47-1 | 94239-04-0 | [4][5] |
| Molecular Formula | C₅H₂F₄N₂ | C₆H₃F₄N | [6] |
| Molecular Weight | 166.06 g/mol | 165.09 g/mol | Calculated |
| Appearance | Predicted: Colorless Liquid or Low-Melting Solid | Colorless Liquid | [5] |
| Boiling Point | Not available | 143.0 °C | [5] |
| Water Solubility | Predicted: Low to Slight | Slightly soluble (0.19% at 25°C) | [5] |
| Organic Solvent Solubility | Predicted: Generally Soluble | Soluble in MDC, MeOH, Acetone |[5] |
Theoretical Framework: Principles of Dissolution
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
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Polar Solvents:
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Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate 2-fluoro-6-(trifluoromethyl)pyrazine by forming hydrogen bonds with the pyrazine nitrogen atoms.
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Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack O-H or N-H bonds. They will primarily interact with the solute through dipole-dipole interactions.
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Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces (London dispersion forces). The lipophilic trifluoromethyl group is expected to promote solubility in these solvents.
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This method measures the thermodynamic solubility, which is the saturation point where the rate of dissolution equals the rate of precipitation.[8]
Step-by-Step Methodology
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Preparation: Add an excess amount of 2-fluoro-6-(trifluoromethyl)pyrazine to a series of vials, each containing a known volume of a selected organic solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
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Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged.
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Dilution: Quantitatively dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Predicted Solubility Profile and Discussion
In the absence of direct experimental data, the following table presents a predicted qualitative solubility profile for 2-fluoro-6-(trifluoromethyl)pyrazine based on chemical first principles and data from analogous structures.
Table 2: Predicted Solubility of 2-Fluoro-6-(trifluoromethyl)pyrazine in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol | High | Can act as a hydrogen bond donor to the pyrazine nitrogens. The pyridine analog is soluble in MeOH.[5] |
| Ethanol | High | Similar properties to methanol, effective at solvating via hydrogen bonding. | |
| Isopropanol | Soluble | Increased hydrocarbon character may slightly reduce solubility compared to methanol, but still effective. | |
| Polar Aprotic | Acetone | High | Strong dipole moment interacts well with the polar solute. The pyridine analog is soluble in acetone.[5] |
| Ethyl Acetate | Soluble | Good dipole-dipole interactions, though less polar than acetone. | |
| Dichloromethane (DCM) | High | Effective at solvating moderately polar compounds. The pyridine analog is soluble in MDC.[5] | |
| Acetonitrile | Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Nonpolar | Toluene | Soluble | Aromatic π-π stacking interactions are possible between toluene and the pyrazine ring. The CF3 group enhances lipophilicity. |
| | Hexane | Slightly Soluble | Lacks strong interactions with the polar pyrazine core, but the CF3 group provides some lipophilicity. Solubility of alkylpyrazines in hexane is generally good.[9] |
The predicted profile suggests that 2-fluoro-6-(trifluoromethyl)pyrazine is a versatile compound with good solubility across a range of polar aprotic and polar protic solvents. Its solubility is likely lowest in highly nonpolar aliphatic solvents like hexane and in water.
Solubility-Polarity Relationship Diagram
Caption: Predicted relationship between solvent polarity and solubility.
Practical Applications in Drug Development
The predicted solubility profile has several key implications:
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Synthesis and Purification: The high solubility in solvents like dichloromethane, ethyl acetate, and acetone suggests these would be excellent choices for reaction media and for chromatographic purification. The slight solubility in hexane indicates it could be used as an anti-solvent for crystallization.
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Formulation: Given its predicted low aqueous solubility, developing oral formulations would likely require enabling technologies. The good solubility in pharmaceutically acceptable organic solvents like ethanol suggests that liquid-filled capsules or solvent-based formulations could be viable strategies.
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Process Chemistry: The broad solubility provides flexibility for process chemists in selecting solvents that meet safety, environmental, and cost requirements for scale-up.
Conclusion
While experimental data for 2-fluoro-6-(trifluoromethyl)pyrazine remains scarce, a robust, predictive understanding of its solubility can be established through careful analysis of its molecular structure and comparison with analogous compounds. This guide predicts that the compound will exhibit high solubility in a range of polar protic and aprotic organic solvents, with more limited solubility in nonpolar aliphatic hydrocarbons and water. This profile makes it a versatile building block for chemical synthesis and presents clear pathways for formulation development. The provided shake-flask methodology offers a standardized approach for researchers to generate precise, quantitative data to confirm these predictions and accelerate their development programs.
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Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol. 16. Six-Membered Hetarenes with Two Identical Heteroatoms. [Link]
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Socratic.org. Solubility of Organic & Inorganic Compounds. [Link]
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